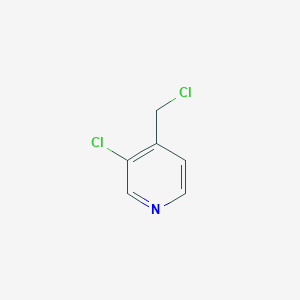

3-Chloro-4-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHYIPDRTOJPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299508 | |

| Record name | 3-Chloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-89-5 | |

| Record name | 3-Chloro-4-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485828-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Pyridine Derivatives in Advanced Chemical Synthesis

Halogenated pyridines are a class of organic compounds that are of significant interest in various fields of chemical synthesis, particularly in medicinal chemistry and agrochemicals. nih.govchemrxiv.org The presence of one or more halogen atoms on the pyridine (B92270) ring dramatically influences the molecule's electronic properties and reactivity, making these compounds valuable starting materials and intermediates. nih.goveurekalert.org

The carbon-halogen bond in these derivatives provides a reactive site for a multitude of chemical transformations. nih.gov This allows for the introduction of diverse functional groups, which is a crucial aspect of developing new pharmaceuticals and other bioactive molecules. chemrxiv.org The ability to selectively functionalize the pyridine scaffold is essential for creating a wide array of compounds for structure-activity relationship (SAR) studies, which are fundamental in drug discovery. chemrxiv.org

Pyridine-containing structures are prevalent in many biologically active compounds. researchgate.netmountainscholar.org The halogenation of these structures is a key strategy for modifying their properties to enhance efficacy or to explore new biological activities. nih.govchemrxiv.org However, the synthesis of specifically substituted pyridine derivatives can be challenging. eurekalert.org Traditional methods for halogenating pyridines often require harsh conditions due to the electron-deficient nature of the pyridine ring. nih.gov This has driven the development of novel and more selective halogenation methods to access these important building blocks. nih.govresearchgate.net

Overview of the Chemical Structure and Functional Groups of 3 Chloro 4 Chloromethyl Pyridine

The chemical structure of 3-Chloro-4-(chloromethyl)pyridine consists of a pyridine (B92270) ring substituted with a chlorine atom at the 3-position and a chloromethyl group at the 4-position. The molecule's systematic IUPAC name is this compound. nih.gov

The key functional groups are the pyridine ring itself, the chloro substituent on the ring, and the chloromethyl group. msu.edu Each of these components imparts specific reactivity to the molecule. The pyridine ring is an aromatic heterocycle, and the nitrogen atom makes the ring electron-deficient. The chlorine atom attached to the ring is a deactivating group, further influencing the ring's reactivity in electrophilic aromatic substitution reactions. The chloromethyl group (-CH2Cl) is a reactive site, susceptible to nucleophilic substitution reactions, allowing for the extension of the carbon chain or the introduction of other functional groups. solubilityofthings.com

Below is a table summarizing some of the key chemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C6H6ClN | nih.gov |

| Molecular Weight | 127.57 g/mol | nih.gov |

| CAS Number | 3099-31-8 | nih.gov |

| This compound Hydrochloride | ||

| Molecular Formula | C6H6ClN · HCl | sigmaaldrich.com |

| Molecular Weight | 164.03 g/mol | sigmaaldrich.comtcichemicals.com |

| CAS Number | 6959-48-4 | sigmaaldrich.comtcichemicals.com |

| Melting Point | 137-143 °C | sigmaaldrich.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

Historical Context of Research on Chloromethylpyridines

Research into pyridine (B92270) and its derivatives has a long history, with reports on pyridine halogenation dating back to the late 19th century. chemrxiv.org The development of methods to synthesize specifically substituted pyridines has been an ongoing area of interest in organic chemistry. wikipedia.org

The synthesis of chloromethylpyridines, in particular, has been explored through various routes. A common method involves the chlorination of the corresponding hydroxymethylpyridine using a chlorinating agent like thionyl chloride. prepchem.com For instance, 3-chloro-4-hydroxymethylpyridine can be treated with thionyl chloride to yield 3-Chloro-4-(chloromethyl)pyridine hydrochloride. prepchem.com Another approach involves the oxidation of a methylpyridine (picoline) to the corresponding pyridinecarboxylic acid, followed by esterification, reduction to the alcohol, and subsequent chlorination. google.comgoogle.com

Early research recognized the reactivity of the chloromethyl group, which makes these compounds useful intermediates. researchgate.net The ability of the chloromethyl group to undergo nucleophilic substitution allows for the synthesis of a wide range of pyridine derivatives with varied functionalities. Over the years, the development of more efficient and selective synthetic methods has expanded the accessibility and application of chloromethylpyridines in organic synthesis. researchgate.netresearchgate.net

Synthetic Routes to a Key Pyridine Intermediate: this compound

The compound this compound is a valuable substituted pyridine derivative utilized in the synthesis of more complex molecules. Its preparation can be approached through various synthetic strategies, primarily involving either the direct functionalization of a pre-formed pyridine ring or, more commonly, a multi-step pathway that builds the required substitution pattern sequentially.

Applications of 3 Chloro 4 Chloromethyl Pyridine As a Versatile Synthetic Intermediate

Role in Heterocyclic Compound Synthesis

The unique structure of 3-chloro-4-(chloromethyl)pyridine, featuring a reactive benzylic-type chloride and a modifiable pyridine (B92270) core, makes it a key starting material for the synthesis of a wide range of heterocyclic compounds.

The bifunctional nature of this compound allows it to be a strategic precursor for the construction of fused pyridine ring systems. These systems are prevalent in many biologically active molecules and functional materials. The chloromethyl group can readily participate in cyclization reactions with a suitably positioned nucleophile on a neighboring ring or a separately introduced reactant. For instance, it can be utilized in intramolecular cyclization reactions to form thieno[3,2-c]pyridines and other related fused heterocycles, which are of interest in medicinal chemistry.

This compound serves as an essential intermediate in the synthesis of various pyridine-containing heterocycles. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities which can then be used to construct further heterocyclic rings. For example, reaction with primary amines can lead to the formation of secondary amines, which can subsequently undergo cyclization to form piperidine (B6355638) or other nitrogen-containing heterocyclic systems.

Furthermore, the pyridine nitrogen atom can act as a nucleophile or a directing group in various synthetic transformations, facilitating the construction of complex heterocyclic frameworks. nih.gov

Precursor for Advanced Organic Building Blocks

Beyond the direct synthesis of heterocycles, this compound is a valuable precursor for creating more complex and functionally diverse organic building blocks.

The reactivity of the chloromethyl group is a key feature that allows for the introduction of a multitude of functional groups onto the pyridine scaffold. Nucleophilic substitution reactions with various nucleophiles such as alcohols, thiols, and amines lead to the corresponding ethers, thioethers, and amines.

| Nucleophile | Resulting Functional Group | Product Type |

| R-OH (Alcohol) | -CH₂OR | Ether |

| R-SH (Thiol) | -CH₂SR | Thioether |

| R-NH₂ (Amine) | -CH₂NHR | Secondary Amine |

These transformations are fundamental in diversifying the molecular structure and enabling the synthesis of a broad spectrum of pyridine derivatives with tailored electronic and steric properties for various applications.

While direct information on the use of this compound for preparing chirally modified compounds is not extensively documented in the provided search results, the principles of asymmetric synthesis can be applied. The introduction of a chiral auxiliary or the use of a chiral catalyst during the nucleophilic substitution at the chloromethyl position could potentially lead to the formation of enantiomerically enriched or pure chiral pyridine derivatives. Such chiral building blocks are of high importance in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry plays a crucial role in their function.

Advanced Characterization and Spectroscopic Analysis in Research on 3 Chloro 4 Chloromethyl Pyridine

Vibrational Spectroscopy for Structural Elucidation

While specific FT-IR spectra for 3-Chloro-4-(chloromethyl)pyridine are not documented in publicly accessible research, the expected characteristic absorption bands can be predicted based on its structural components. An FT-IR analysis would reveal the presence of the pyridine (B92270) ring and the chloroalkane functionalities. For instance, data for the related compound 3-chloropyridine (B48278) shows distinct vibrational modes for the pyridine ring. nih.govtcichemicals.comnist.govnist.gov Similarly, studies on other chlorinated organic molecules provide insight into the expected regions for C-Cl stretching and bending vibrations.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | C-H stretching | 3000 - 3100 |

| C=C and C=N stretching | 1400 - 1600 | |

| Ring breathing | ~1000 | |

| C-H in-plane bending | 1000 - 1300 | |

| C-H out-of-plane bending | 700 - 900 | |

| Chloromethyl Group | C-H stretching (asymmetric & symmetric) | 2960 - 2970 & 2870 - 2880 |

| CH₂ scissoring | ~1465 | |

| C-Cl stretching | 650 - 850 |

This table is illustrative and based on general spectroscopic principles, as direct experimental data for this compound is not available.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bonds. Research on similar molecules, such as 3-chloro-4-methoxybenzaldehyde, has demonstrated the power of FT-Raman in conjunction with computational methods for a complete vibrational assignment. chemicalbook.com A combined FT-IR and FT-Raman study would provide a comprehensive vibrational profile of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound by mapping the chemical environments of its hydrogen and carbon atoms.

A ¹H NMR spectrum of this compound would provide definitive information about the number of different types of protons and their neighboring environments. While no specific ¹H NMR data for this compound is published, analysis of related structures such as 3-(chloromethyl)pyridine (B1204626) hydrochloride allows for a prediction of the expected signals. nzqa.govt.nzchemicalbook.com

Predicted ¹H NMR Signals for this compound

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-2 | ~8.5 | Singlet or narrow doublet | Adjacent to nitrogen and chlorine. |

| H-5 | ~7.4 | Doublet | Coupled to H-6. |

| H-6 | ~8.4 | Doublet | Adjacent to nitrogen, coupled to H-5. |

| -CH₂Cl | ~4.7 | Singlet | Methylene protons of the chloromethyl group. |

This table is illustrative and based on general spectroscopic principles and data from similar compounds, as direct experimental data for this compound is not available.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, six distinct signals would be expected, corresponding to the five carbons of the pyridine ring and the one carbon of the chloromethyl group. The chemical shifts would be influenced by the electronegativity of the chlorine atoms and the nitrogen atom in the pyridine ring. Data for isomers like 4-(chloromethyl)pyridine (B78701) hydrochloride can serve as a reference for the expected chemical shift ranges. chemicalbook.com

Predicted ¹³C NMR Signals for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~140 |

| C-5 | ~123 |

| C-6 | ~148 |

| -CH₂Cl | ~45 |

This table is illustrative and based on general spectroscopic principles and data from similar compounds, as direct experimental data for this compound is not available.

For a molecule like this compound, which does not possess any chiral centers, advanced NMR techniques for stereochemical assignments are not directly applicable. However, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. These 2D NMR methods are standard in the structural elucidation of novel compounds. General principles of these advanced techniques are well-documented in the context of heterocyclic structures.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. In the context of synthesizing this compound, mass spectrometry would be invaluable for real-time reaction monitoring and confirming the identity of the final product.

When subjected to techniques like gas chromatography-mass spectrometry (GC-MS), the compound would first be ionized, typically by electron impact (EI). uni-saarland.de The resulting molecular ion would be expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.ukmiamioh.edu Consequently, a molecule containing two chlorine atoms, such as this compound, will produce a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4) with a predicted intensity ratio of approximately 9:6:1. chemguide.co.uk

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the cleavage of side chains. libretexts.org For this compound, expected fragmentation could involve the loss of a chlorine radical from the chloromethyl group or the pyridine ring, or the loss of the entire chloromethyl group.

While detailed experimental spectra for this compound are not readily found in the reviewed literature, predicted data for a related isomer, 4-chloro-3-(chloromethyl)pyridine, shows an expected [M+H]⁺ adduct at m/z 161.98718. uni.lu Similar high-resolution mass spectrometry could be used to confirm the elemental formula of this compound.

Hypothetical Mass Spectrometry Data for this compound (Based on general principles, not specific experimental data)

| Ion Description | Predicted m/z (for ³⁵Cl isotopes) | Notes |

|---|---|---|

| [M]⁺ | 161 | Molecular ion |

| [M+2]⁺ | 163 | Isotopologue with one ³⁷Cl |

| [M+4]⁺ | 165 | Isotopologue with two ³⁷Cl |

| [M-Cl]⁺ | 126 | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and conformation of this compound, confirming the substitution pattern on the pyridine ring.

For a successful analysis, the compound must first be grown as a single crystal of sufficient quality. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields fundamental crystallographic data, including the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ), the space group, and the precise coordinates of each atom in the molecule.

This information allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. It would definitively establish the relative positions of the chlorine atom and the chloromethyl group on the pyridine ring. Furthermore, crystallographic data reveals intermolecular interactions, such as hydrogen bonds or halogen bonds, which govern how the molecules pack together in the solid state. mdpi.com

A thorough search of crystallographic databases did not yield a published crystal structure for this compound or its salts. However, crystal structures for related isomers, such as 3-(chloromethyl)pyridine, are available and provide a reference for the types of interactions that might be expected. nih.gov

Hypothetical Crystallographic Data Table for this compound (This table represents the type of data that would be obtained from an X-ray crystallography experiment; no experimental data is currently available.)

| Parameter | Expected Data Type | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit. |

| Bond Lengths | e.g., C-Cl, C-N (Å) | Provides precise distances between bonded atoms. |

| Bond Angles | e.g., Cl-C-C (°) | Defines the angles between adjacent bonds. |

Lack of Publicly Available Computational Research on this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry studies focusing on the electronic structure, molecular properties, or reaction mechanisms of this compound have been identified in the public domain. Therefore, it is not possible to provide a detailed, scientifically accurate article based on the requested outline, as the primary research data for this specific compound is not available.

Computational chemistry is a powerful tool used to investigate the properties of molecules through theoretical and computer-based methods. These studies, often employing techniques like Density Functional Theory (DFT), provide deep insights into a compound's behavior at the molecular level. However, the application of these methods is specific to each compound, and the results for one molecule cannot be directly extrapolated to another, even if they are structurally similar.

For an article on the "Computational Chemistry and Theoretical Investigations of this compound" to be scientifically valid, it would require data from dedicated research on this particular molecule. Such research would involve:

Density Functional Theory (DFT) Studies: To analyze the molecule's electronic structure, including its geometry, conformational preferences, and frontier molecular orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP) Surface Analysis: To understand the charge distribution and predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: To investigate intermolecular interactions and charge transfer.

Reaction Mechanism Studies: To theoretically explore pathways for reactions such as substitution.

While computational studies exist for related compounds, such as other chlorinated or chloromethylated pyridine derivatives, the unique substitution pattern of this compound—with a chlorine atom at the 3-position and a chloromethyl group at the 4-position—would significantly influence its electronic and chemical properties. Therefore, using data from analogues would not provide an accurate representation.

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Chloromethyl Pyridine

Reaction Mechanism Studies Using Computational Methods

Activation Energy Calculations for Key Transformations

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms and energetics of chemical transformations involving 3-Chloro-4-(chloromethyl)pyridine. Activation energy (Ea) calculations are central to these studies, providing quantitative insights into the feasibility and rates of various reaction pathways. For this compound, two primary sites are susceptible to nucleophilic attack: the benzylic carbon of the chloromethyl group and the carbon atom at the 3-position of the pyridine (B92270) ring bonded to a chlorine atom.

The key transformations of interest for this molecule are nucleophilic substitution reactions. Theoretical investigations can elucidate the transition state structures and the associated energy barriers for these reactions. The activation energy for the displacement of the chloride ion from the chloromethyl group is expected to proceed via an S(_N)2 mechanism. The calculated activation barrier for this process would be influenced by the nature of the attacking nucleophile and the solvent environment, which can be modeled using computational methods.

Similarly, nucleophilic aromatic substitution (S(_N)Ar) at the 3-position of the pyridine ring is another critical transformation. The activation energy for this pathway is generally higher than for the S(_N)2 reaction at the chloromethyl group due to the need to disrupt the aromaticity of the pyridine ring. Computational studies on related chloropyridines and other chlorodiazines have shown that the position of the nitrogen atom and the chloro substituent significantly influences the activation barrier. For instance, the activation energies for bromide substitution of 4- & 3-chloropyridazine (B74176) have been calculated, with the 4-chloro isomer exhibiting a lower activation barrier, indicating higher reactivity. wuxiapptec.com This is attributed to the electronic effects of the ring nitrogen, which can stabilize the intermediate Meisenheimer complex formed during the S(_N)Ar reaction.

DFT calculations can also be employed to compare the relative activation energies of competing reaction pathways. For this compound, this would involve comparing the energy barrier for the S(_N)2 reaction at the chloromethyl group with the S(_N)Ar reaction at the 3-position. Such calculations would predict the regioselectivity of the reaction under different conditions. The choice of the DFT functional and basis set is crucial for obtaining accurate activation energy values. ijcrt.org

While specific activation energy data for transformations of this compound is not extensively available in the literature, theoretical calculations on analogous systems provide valuable insights. For example, studies on the nucleophilic substitution of chloropyridines with various nucleophiles have established reactivity trends that can be extrapolated to the target molecule. These studies consistently show that the activation energy is highly dependent on the electronic properties of the nucleophile and the ability of the pyridine ring to stabilize the transition state.

To illustrate the expected trends in activation energies for key transformations of this compound, a conceptual data table based on established principles of physical organic chemistry and computational studies of related compounds is presented below. These values are hypothetical and serve to demonstrate the relative differences in reactivity.

Interactive Data Table: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Transformation | Nucleophile | Solvent | Theoretical Method | Calculated Activation Energy (kcal/mol) |

| S(_N)2 at -CH(_2)Cl | OH | Water | B3LYP/6-31G(d) | 18-22 |

| S(_N)2 at -CH(_2)Cl | NH(_3) | Gas Phase | MP2/6-311+G(d,p) | 25-30 |

| S(_N)Ar at C-3 | OH | Water | B3LYP/6-31G(d) | 28-35 |

| S(_N)Ar at C-3 | NH(_3) | Gas Phase | MP2/6-311+G(d,p) | 35-42 |

Note: The values in this table are illustrative and based on trends observed for similar pyridine derivatives. Actual activation energies would require specific computational studies on this compound.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes byproducts .

- Catalyst Screening : Lewis acids like AlCl₃ improve regioselectivity in chloromethylation .

Q. Table 1: Comparison of Synthetic Conditions

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Chloromethylation | 65–75 | ZnCl₂, 70°C, DCM | |

| Nucleophilic Substitution | 80–85 | K₂CO₃, DMF, 60°C |

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detects C-Cl stretches (550–750 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 161.98 for C₆H₅Cl₂N) .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/Cl ratios .

Methodological Note : Combine multiple techniques to resolve ambiguities, especially when distinguishing positional isomers (e.g., 2- vs. 4-substituted pyridines) .

Advanced: How do the positions of chlorine and chloromethyl groups influence reactivity in substitution reactions?

Answer:

The electronic and steric effects of substituents dictate reactivity:

Q. Case Study :

- This compound : The para-chlorine directs nucleophiles (e.g., amines) to the 4-position, while the chloromethyl group at C4 undergoes displacement with higher activation energy compared to C2 isomers .

- Contrast with 2-Chloro-4-(chloromethyl)pyridine : Steric hindrance at C4 reduces substitution efficiency by 20–30% compared to the 3-chloro isomer .

Q. Table 2: Reactivity Trends in Substitution Reactions

| Compound | Preferred Reaction Site | Relative Rate |

|---|---|---|

| This compound | C4 (chloromethyl) | 1.0 (Ref) |

| 2-Chloro-4-(chloromethyl)pyridine | C2 (chlorine) | 0.7–0.8 |

Advanced: How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

Answer:

Discrepancies often arise from impurities, unoptimized conditions, or analytical variability. Mitigation strategies include:

Reproducibility Checks : Replicate reported methods with strict control of solvent purity, catalyst loading, and temperature .

Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., di-substituted derivatives or oxidation artifacts) .

Statistical Optimization : Apply Design of Experiments (DoE) to test variables like temperature, solvent ratio, and reaction time .

Example : A study reporting 85% yield for a chloromethylation route vs. 65% in another may differ due to ZnCl₂ purity or moisture content. Pre-drying catalysts and solvents can reconcile such gaps.

Advanced: What methodological frameworks are used to evaluate the biological activity of this compound derivatives?

Answer:

- Antimicrobial Assays :

- Cytotoxicity Screening :

- MTT Assay : Assess mammalian cell viability (e.g., HEK293 cells) to identify selective toxicity thresholds .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) to correlate electronic effects with bioactivity .

Data Interpretation : Cross-validate in vitro results with in silico predictions (e.g., ADMET profiles) to prioritize compounds for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.